molecular formula C10H11ClO2 B7902784 2-(4-Chloro-2,5-dimethylphenyl)acetic acid

2-(4-Chloro-2,5-dimethylphenyl)acetic acid

Cat. No.: B7902784
M. Wt: 198.64 g/mol
InChI Key: GYHMYEYXKWXXRL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and methyl groups

Properties

IUPAC Name

2-(4-chloro-2,5-dimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-9(11)7(2)3-8(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHMYEYXKWXXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-dimethylphenyl)acetic acid typically involves the chlorination of 2,5-dimethylphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-(4-Chloro-2,5-dimethylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or distillation, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethylbenzoic acid.

    Reduction: Formation of 2-(4-chloro-2,5-dimethylphenyl)ethanol.

    Substitution: Formation of 2-(4-methoxy-2,5-dimethylphenyl)acetic acid.

Scientific Research Applications

2-(4-Chloro-2,5-dimethylphenyl)acetic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-dimethylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenylacetic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    4-Chlorophenylacetic acid: Lacks the methyl groups, which can influence its chemical properties and applications.

    2-(4-Chloro-3-methylphenyl)acetic acid:

Uniqueness

2-(4-Chloro-2,5-dimethylphenyl)acetic acid is unique due to the specific arrangement of chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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